Thalidomide-NH-C8-NH2 hydrochloride is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. This compound is derived from thalidomide, a well-known drug originally used for its sedative effects and later recognized for its teratogenic properties. The structure of Thalidomide-NH-C8-NH2 hydrochloride incorporates a cereblon ligand, which is pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to selectively degrade target proteins in cells .
Thalidomide-NH-C8-NH2 hydrochloride can be classified under the category of biochemical compounds, specifically as a cereblon ligand. It is primarily sourced from chemical synthesis involving thalidomide and various linkers that facilitate the formation of this conjugate. The compound is available through several suppliers for research and pharmaceutical applications, reflecting its significance in modern medicinal chemistry .
The synthesis of Thalidomide-NH-C8-NH2 hydrochloride typically involves several key steps:
Thalidomide-NH-C8-NH2 hydrochloride features a complex molecular structure that includes:
The molecular formula for Thalidomide-NH-C8-NH2 hydrochloride can be represented as . Its molecular weight is approximately 320.81 g/mol .
Thalidomide-NH-C8-NH2 hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
Thalidomide-NH-C8-NH2 hydrochloride acts primarily by binding to cereblon, a crucial component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This mechanism underlies its potential therapeutic applications, particularly in diseases characterized by dysregulated protein levels .
Relevant data on these properties can vary based on synthesis methods and purity levels achieved during production .
Thalidomide-NH-C8-NH2 hydrochloride has numerous scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, paving the way for innovative therapeutic strategies.
Thalidomide-NH-C8-NH2 hydrochloride incorporates a cereblon (CRBN)-binding pharmacophore derived from thalidomide, a prototypical immunomodulatory imide drug. The molecular scaffold features a phthalimide moiety and a glutarimide ring, which docks into the tri-tryptophan pocket (Trp380, Trp386, Trp400) within the thalidomide-binding domain (TBD) of CRBN [2] [6]. This binding induces conformational changes in CRBN, enabling the recruitment of non-native substrates (neosubstrates) such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and proteasomal degradation [6] [10].
Enantiomeric specificity is critical: The (S)-thalidomide configuration exhibits ~10-fold stronger binding affinity (KD = 0.9 µM) to CRBN than the (R)-enantiomer (KD = 9.8 µM), as confirmed by deuterium-stabilized isothermal titration calorimetry assays [2]. This stereoselectivity arises from optimal hydrophobic contacts between the glutarimide ring of (S)-thalidomide and Trp386, facilitated by a relaxed ring conformation [2]. Thalidomide-NH-C8-NH2 retains this optimized pharmacophore while enabling linker conjugation at the primary amine.
Table 1: Structural Determinants of Thalidomide-CRBN Binding
Parameter | (S)-Thalidomide | (R)-Thalidomide |
---|---|---|
Binding Affinity (KD) | 0.9 µM | 9.8 µM |
IC50 (CRBN Auto-ubiquitylation) | 4.2 µM | 38.7 µM |
IKZF3 Degradation Efficacy | >90% at 10 µM | <10% at 10 µM |
Key Interaction Residues | Trp380, Trp386 | Trp380 |
The C8 alkyl spacer (octyl chain) in Thalidomide-NH-C8-NH2 hydrochloride serves as a critical structural bridge, connecting the CRBN-targeting moiety to a target protein ligand in proteolysis-targeting chimeras (PROTACs). This linker length (~11.5 Å) is engineered to balance molecular rigidity-flexibility trade-offs:
Terminal primary amines (–NH2) allow versatile conjugation to carboxylic acid- or activated ester-functionalized target ligands via amide coupling or click chemistry [5] [9]. The hydrochloride salt form improves aqueous solubility during synthesis. Empirical studies indicate that C8 alkyl linkers outperform shorter (C2–C6) chains in ternary complex formation efficiency (TCo) by 2.3-fold, attributed to reduced entropic penalties during E3 ligase–target protein dimerization [3].
Table 2: Linker Design Impact on PROTAC Efficiency
Linker Type | Length (Atoms) | Degradation Efficiency (DC50) | Solubility (Log P) | Key Limitations |
---|---|---|---|---|
C8 Alkyl | 10 (C8 + 2N) | 74–142 nM* | 2.1 | Moderate hydrophobicity |
PEG3 | 12 | 416–500 nM | -1.2 | Metabolic instability |
Alkyl-PEG Hybrid | 14 | 290 nM | 0.7 | Synthetic complexity |
*Data from linker-dependent PROTACs targeting EML4-ALK [7].*
Thalidomide-derived CRBN ligands dominate PROTAC design due to their proven degradation efficacy and drug-like properties. However, emerging non-thalidomide alternatives address inherent limitations:
Thalidomide-Based Ligands (e.g., Thalidomide-NH-C8-NH2)
Non-Thalidomide CRBN Ligands
Phenyl dihydrouracil derivatives represent the most advanced alternatives:
Table 3: Ligand Classes for CRBN-Based PROTACs
Property | Thalidomide Derivatives | Phenyl Dihydrouracil | VHL Ligands |
---|---|---|---|
Molecular Weight (g/mol) | 250–350 | 300–400 | 350–450 |
Chiral Centers | 1 (C3) | 0 | 1–2 |
CRBN KD (µM) | 0.9–4.2 | 0.3–1.1 | N/A |
Dominant Linker Chemistry | Alkyl/PEG | Alkyl | PEG |
Clinical-Stage PROTACs | ARV-110, ARV-471 | Preclinical | ARV-766 |
Thalidomide-NH-C8-NH2 hydrochloride occupies a strategic niche: Its derivatization flexibility and moderate size enable rapid PROTAC prototyping, while phenyl dihydrouracil ligands offer long-term solutions for chiral instability. Hybrid strategies using both ligand classes may expand the CRBN degradable proteome beyond the current ~2,500 G-loop-containing proteins [1] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7